Desmethylabietospiran

Description

Chemical Classification and Structural Context of Desmethylabietospiran

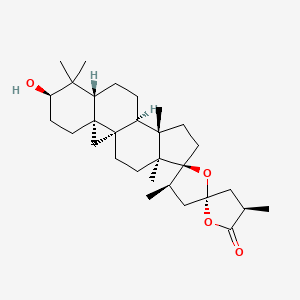

The chemical identity of this compound is defined by its classification as a triterpenoid (B12794562), the specific features of its spirolactone ring system, and the underlying cycloartane (B1207475) skeleton.

Triterpenoid Identity and Subclassification

This compound is classified as a triterpenoid. Triterpenoids are a large and diverse class of organic compounds derived from a 30-carbon precursor, squalene (B77637), and are composed of six isoprene (B109036) units. More specifically, this compound belongs to the cycloartane subclass of triterpenoids. chemistry-chemists.comresearchgate.net Cycloartane triterpenoids are distinguished by their characteristic 9β,19-cyclo-5α-lanostane skeleton and are primarily synthesized by photosynthetic eukaryotes. chemistry-chemists.com This group of natural products is noted for its structural variety and is the subject of extensive research. chemistry-chemists.com

Spirolactone Architectural Features

A key architectural feature of this compound is its spirolactone functionality. researchgate.net A spirolactone is a chemical structure where a lactone (a cyclic ester) is connected to another ring system at a single, common atom. researchgate.net In this compound, the structure incorporates a 17,23-epoxy-26,23-olide system, which constitutes the spirolactone moiety. mdpi.com This functional group is integral to the molecule's three-dimensional structure and is believed to play a role in its chemical properties. researchgate.net

Cycloartane Skeleton Nomenclature and Isomerism

The core of this compound is the cycloartane skeleton, which is based on the 9β,19-cyclo-5α-lanostane framework. chemistry-chemists.com The formal chemical name for this compound is (23S,-25R)-3α-hydroxy-17,23-epoxy-9,19-cyclo-9β-lanostan-26,23-olide. researchgate.netmdpi.com This nomenclature precisely describes the molecule's structure, including the stereochemistry at specific chiral centers, such as the 'S' configuration at carbon 23 and the 'R' configuration at carbon 25. The numbering of the carbon atoms in the cycloartane skeleton follows established conventions, though different systems exist. chemistry-chemists.comsunyempire.edu

Historical Perspective of this compound Discovery and Initial Characterization

This compound was first reported in 2005 by a team of researchers at the Department of Chemistry, University College Cork, in Ireland. nih.govuni-lj.si It was isolated from the bark of the silver fir tree, Abies alba. nih.gov The discovery occurred during a project aimed at developing a more efficient method for isolating Abietospiran (B1256179), a related triterpenoid from the same source. researchgate.net

The isolation process involved extracting the crude tree bark with hexane (B92381) in a Soxhlet apparatus. This initial extraction yielded an oil that, upon further processing, contained a mixture of Abietospiran and the newly identified this compound. The two compounds were then separated using silica (B1680970) gel chromatography. The structure of this compound was elucidated through detailed chemical and spectroscopic analysis. nih.gov

Contemporary Significance of this compound in Natural Product Chemistry Research

The discovery and study of this compound hold contemporary significance in natural product chemistry for several reasons. One of the most notable properties of the compound is its capacity for self-gelation in certain solvents. nih.gov This phenomenon is thought to arise from the formation of hydrogen-bonded networks between the secondary alcohol and spirolactone functional groups located at opposite ends of the molecule. researchgate.net

From a biosynthetic perspective, the isolation of this compound is also significant. Researchers have suggested that it may be the natural precursor to Abietospiran, which could be formed in the plant through a direct methylation reaction. researchgate.net The ongoing discovery of novel natural products like this compound underscores the importance of exploring biodiversity for new chemical structures that can inspire further scientific inquiry and innovation. nih.gov

Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₃₀H₄₆O₄ |

| Molar Mass | 470.69 g/mol |

| Classification | Triterpenoid, Cycloartane |

| Source | Abies alba (Silver Fir) Bark mdpi.comnih.gov |

| IUPAC Name | (23S,-25R)-3α-hydroxy-17,23-epoxy-9,19-cyclo-9β-lanostan-26,23-olide researchgate.netmdpi.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H46O4 |

|---|---|

Molecular Weight |

470.7 g/mol |

InChI |

InChI=1S/C30H46O4/c1-18-15-29(33-23(18)32)16-19(2)30(34-29)14-11-25(5)21-8-7-20-24(3,4)22(31)9-10-27(20)17-28(21,27)13-12-26(25,30)6/h18-22,31H,7-17H2,1-6H3/t18-,19-,20+,21+,22-,25+,26+,27-,28+,29+,30+/m1/s1 |

InChI Key |

CXYRTWBYTTYNDF-ZGZBGPTMSA-N |

Isomeric SMILES |

C[C@@H]1C[C@]2(C[C@H]([C@@]3(O2)CC[C@@]4([C@@]3(CC[C@]56[C@H]4CC[C@@H]7[C@]5(C6)CC[C@H](C7(C)C)O)C)C)C)OC1=O |

Canonical SMILES |

CC1CC2(CC(C3(O2)CCC4(C3(CCC56C4CCC7C5(C6)CCC(C7(C)C)O)C)C)C)OC1=O |

Synonyms |

desmethylabietospiran |

Origin of Product |

United States |

Natural Occurrence and Ecological Context of Desmethylabietospiran

Botanical Origin from Abies alba (Silver Fir)

Desmethylabietospiran is a naturally occurring chemical compound that has been identified and isolated from the Silver Fir, Abies alba Mill. nih.gov. This large, evergreen coniferous tree is a widespread and significant species in the mountainous regions of Europe, valued for its ecological and economic importance. nih.govnih.goveuforgen.org. The phytochemistry of Abies alba is complex, with various parts of the tree, including leaves, branches, cones, wood, and bark, containing a rich array of active compounds. nih.govnih.govconsensus.app. Among these are two notable triterpenoids isolated from the bark: abietospiran (B1256179) and this compound. nih.gov.

Abies alba is a member of the Pinaceae family and is recognized for its significant chemical diversity. nih.govnih.gov. The chemical composition, particularly of its essential oils, can show impressive variability even among specimens from the same geographical area. nih.govnih.govconsensus.app. The primary constituents of these oils are monoterpenes and sesquiterpenes, while the bark and wood are particularly rich in lignans (B1203133) and phenolic compounds. nih.govnih.gov. This compound belongs to the triterpenoid (B12794562) class of compounds, a significant group of phytochemicals found within this species. nih.gov.

Specific Plant Part Distribution (e.g., Bark)

Research has pinpointed the specific location of this compound within the Abies alba tree. This triterpenoid is specifically isolated from the bark. nih.gov. The bark of the Silver Fir is a rich source of various bioactive compounds, distinct from other parts of the tree like the wood or needles. nih.govnih.gov. While the wood is noted for its high content of lignans such as secoisolariciresinol (B192356) and lariciresinol (B1674508), the bark's chemical profile is characterized by the presence of other compounds, including matairesinol (B191791) as the dominant lignan (B3055560) and the specific triterpenoids abietospiran and this compound. nih.govnih.gov.

The concentration and composition of these chemical extractives can differ based on their location on the tree. For instance, the outer layers of the stem bark have been found to contain larger quantities of phenolic extractives compared to the inner layers. dntb.gov.uanih.gov. This specific distribution highlights the specialized biochemical processes occurring in different plant tissues.

Table 1: Key Chemical Constituents of Abies alba by Plant Part

| Plant Part | Major Compound Classes | Specific Compounds Mentioned |

|---|---|---|

| Bark | Triterpenoids, Lignans, Phenolic Compounds | This compound, Abietospiran, Matairesinol, Catechin, Epicatechin nih.govnih.govdntb.gov.uanih.gov |

| Wood | Lignans, Phenolic Compounds | Secoisolariciresinol, Lariciresinol nih.govnih.gov |

| Needles/Twigs | Monoterpenes, Sesquiterpenes | Limonene, β-Pinene, α-Pinene, Camphene, Bornyl Acetate nih.govnih.govconsensus.appmdpi.com |

| Branches | Phenols (Lignans, Flavonoids, Phenolic Acids) | Isolariciresinol, Hydroxymatairesinol, Secoisolariciresinol, Lariciresinol, Pinoresinol, Matairesinol mdpi.com |

Broader Genus Abies Phytochemical Profiling in Relation to this compound

The genus Abies comprises approximately 52 accepted species and is a rich source of diverse secondary metabolites. nih.gov. Phytochemical investigations across various Abies species have led to the isolation of hundreds of compounds, with terpenoids, flavonoids, and lignans being the most prevalent chemical classes. researchgate.net. This compound, as a triterpenoid, falls into one of the major categories of chemical constituents found throughout the genus. nih.govresearchgate.net.

Systematic studies on different fir species, such as Abies fabri, have revealed a vast number of compounds, the majority of which are terpenoids (including diterpenoids, triterpenoids, and sesquiterpenoids). worldbotanical.com. This underscores the significance of terpenoids as a characteristic chemical group for the Abies genus. While this compound has been specifically identified in Abies alba, the prevalence of lanostane-type triterpenoids, to which it is related, has been noted in other Abies species as well. nih.govresearchgate.net. The chemical constituents isolated from the Abies genus also include various phenols, steroids, fatty acids, and other minor compounds, contributing to the chemical complexity of this botanical group. researchgate.netresearchgate.net.

**Table 2: Major Phytochemical Classes in the Genus *Abies***

| Chemical Class | General Description | Examples from the Genus |

|---|---|---|

| Terpenoids | A large and diverse class of organic compounds, produced by a variety of plants. | Monoterpenes (α-Pinene, Limonene), Sesquiterpenes, Diterpenoids, Triterpenoids (e.g., lanostane (B1242432) derivatives) nih.govresearchgate.networldbotanical.com |

| Lignans | A major class of polyphenols. | Matairesinol, Secoisolariciresinol, Lariciresinol, Pinoresinol nih.govnih.govmdpi.com |

| Flavonoids | A class of polyphenolic secondary metabolites. | Catechin, Epicatechin dntb.gov.uanih.govresearchgate.networldbotanical.com |

| Phenolic Compounds | A chemical compound characterized by a hydroxyl group bonded directly to an aromatic hydrocarbon group. | Phenolic Acids nih.govdntb.gov.uamdpi.com |

Chemo-ecological Implications and Biotic Interactions of Abies alba Constituents

The complex mixture of chemical compounds within Abies alba, including this compound, plays a crucial role in the tree's interactions with its environment. These phytochemicals are not inert substances but are central to the plant's defense mechanisms and ecological relationships. The rich profile of monoterpenes, sesquiterpenes, and phenolics contributes to the tree's defense against a variety of biotic and abiotic stressors. nih.gov.

The essential oils found in Abies alba, which are abundant in volatile terpenes like limonene, α-pinene, and β-pinene, are known to possess significant antimicrobial properties. nih.govmdpi.com. This suggests a primary role in defending the tree against pathogenic fungi and bacteria. mdpi.combas.bg. Similarly, the phenolic compounds, including lignans and flavonoids found in the bark and wood, exhibit strong antioxidant activity. nih.govnih.govmdpi.comresearchgate.net. This antioxidant capacity can help protect the tree from oxidative stress induced by environmental factors such as pollution and high solar radiation. researchgate.net.

Furthermore, these chemical constituents are integral to interactions with other organisms. For example, some compounds may deter herbivores, while others can influence the composition of the surrounding soil microbiome. The water extract from Silver Fir wood, rich in lignans and other phenols, has been shown to be compatible with and even act as a prebiotic for certain species of Lactobacillus, suggesting a potential role in symbiotic or commensal relationships with microorganisms. nih.govingentaconnect.com. The presence of a diverse array of secondary metabolites in Abies alba is a key evolutionary strategy that enhances its survival, resilience, and ability to compete within its ecosystem. euforgen.orgcore.ac.uk.

Isolation Methodologies and Process Optimization for Desmethylabietospiran

Conventional Extraction Techniques

The initial step in isolating Desmethylabietospiran from its natural source involves extracting the compound from the raw plant material. This is typically achieved through solid-liquid extraction using organic solvents.

A primary method employed for the initial extraction of this compound from the bark of Abies alba is Soxhlet extraction. acs.org This technique is a continuous extraction method that offers high efficiency by repeatedly washing the solid material with fresh, hot solvent, which is advantageous for compounds with limited solubility. scribd.comdrawellanalytical.com

The established protocol involves:

Removing the uppermost layer of the silver fir bark.

Placing the dried and powdered bark into a thimble within the main chamber of the Soxhlet apparatus. acs.orgresearchgate.net

Using hexane (B92381) as the extraction solvent, which is heated in a distillation flask. acs.org The solvent vapor travels up a distillation arm, condenses, and drips down into the chamber containing the bark. scribd.com

Once the chamber is full, the solvent, now containing the dissolved extract, is siphoned back into the distillation flask. slideshare.net

This cycle is repeated, allowing for a gradual and thorough extraction of the desired compounds from the bark. scribd.com

This process results in a crude oil after the solvent is concentrated. acs.org

Solvent partitioning, or liquid-liquid extraction, is a crucial step that relies on the differential solubility of compounds between two immiscible liquid phases to separate them. libretexts.orgresearchgate.net In the context of this compound isolation, solvent choice is critical for both yield and selectivity.

Initially, the crude oil obtained from the Soxhlet extraction is triturated with hexane. acs.org This process helps in precipitating a mixture of compounds including this compound and its close analogue, abietospiran (B1256179), while leaving other impurities dissolved. acs.org

Dichloromethane (B109758) has also been utilized in an optimized, chromatography-free method to isolate abietospiran from the same source, which led to the discovery of this compound. acs.org In this alternative procedure, the bark is extracted with dichloromethane at ambient temperature. This suggests that dichloromethane is also an effective solvent for partitioning these triterpenoids from the bark matrix. acs.org The choice between hexane and dichloromethane depends on factors like desired selectivity and the specific impurities to be removed. nih.govquora.com

| Solvent | Chemical Formula | Boiling Point (°C) | Density (g/mL) | Key Role in Isolation |

|---|---|---|---|---|

| Hexane | C₆H₁₄ | 69 | 0.66 | Primary solvent for Soxhlet extraction and trituration of the crude extract. acs.org |

| Dichloromethane | CH₂Cl₂ | 39.6 | 1.33 | Used in an alternative ambient temperature extraction process. acs.org Effective for partitioning. nih.gov |

| Methanol (B129727) | CH₃OH | 64.7 | 0.792 | Used for crystallization of the crude product in an optimized procedure for the related compound abietospiran. acs.org |

| Ethanol | C₂H₅OH | 78.37 | 0.789 | Used for the final recrystallization to obtain pure abietospiran in an optimized procedure. acs.org |

Chromatographic Separation Techniques

Following initial extraction, the resulting mixture requires further separation to isolate pure this compound. Chromatographic techniques are indispensable for this purpose, separating compounds based on their differential distribution between a stationary phase and a mobile phase. teledynelabs.com

The primary method reported for the separation of this compound from the co-extracted abietospiran is silica (B1680970) gel column chromatography. acs.org Silica gel, a porous form of silicon dioxide, serves as the stationary phase. teledynelabs.com Its polar nature allows it to interact differently with the components of the mixture.

The separation process involves:

Packing a glass column with silica gel. kanto.co.jp

Loading the concentrated mixture (containing this compound and abietospiran) onto the top of the column. acs.org

Eluting the column with a suitable solvent system (mobile phase). The choice of solvents dictates the separation efficiency.

Due to differences in polarity, this compound and abietospiran travel through the column at different rates, allowing for their collection as separate fractions. acs.org This technique is effective for resolving the mixture and is a standard procedure in natural product chemistry. mdpi.com

| Technique | Stationary Phase | Principle of Separation | Outcome |

|---|---|---|---|

| Silica Gel Column Chromatography | Silica Gel | Differential adsorption based on the polarity of the compounds. teledynelabs.com | Separation of the mixture of abietospiran and this compound. acs.org |

| Preparative HPLC | Typically modified silica (e.g., C18) | High-resolution separation based on differential partitioning between the mobile and stationary phases under high pressure. pharmagxp.com | High-purity final product. ardena.com |

While not explicitly detailed in the initial isolation reports for this compound, preparative High-Performance Liquid Chromatography (HPLC) represents a powerful technique for the final purification of natural products. ardena.comshimadzu.de The goal of preparative HPLC is to isolate a quantity of a pure compound from a mixture. chromatographyonline.com

This technique offers significantly higher resolution and efficiency compared to standard column chromatography. pharmagxp.com In a hypothetical purification of this compound, a preparative HPLC system would be used after the initial separation by silica gel chromatography to achieve a very high degree of purity. The process typically uses a reversed-phase column (e.g., C18-bonded silica) where the stationary phase is nonpolar, and a polar mobile phase is used for elution. pharmagxp.com This high-resolution separation is crucial for obtaining a compound pure enough for detailed spectroscopic analysis and other scientific investigations. axelsemrau.de

Challenges and Innovations in Isolation Processes of this compound

The isolation of this compound is not without its difficulties, primarily stemming from the compound's physical properties and its presence in a complex natural matrix.

One of the most significant challenges is the tendency of this compound to act as a gel-forming agent. acs.orggoogle.comgoogle.com This property can lead to the formation of emulsions during solvent-solvent extraction processes, which complicates the separation of aqueous and organic layers and can impair the efficiency of countercurrent extraction methods. google.comgoogle.com This gelation phenomenon can also interfere with precipitation and crystallization steps, sometimes resulting in a resinous mass that is difficult to handle rather than the desired crystalline powder. google.com

In terms of innovation, a more efficient isolation procedure was developed for the related triterpenoid (B12794562), abietospiran, which notably avoids the need for both Soxhlet extraction and chromatography. acs.org This optimized process involves extraction with dichloromethane at room temperature, followed by crystallization from hot methanol and slurrying with hexane. acs.org This streamlined approach is more efficient and economically viable for large-scale acquisition. acs.org While this method was optimized for abietospiran, its development was concurrent with the discovery of this compound and represents a significant process innovation for extracting compounds from Abies alba bark. acs.org

| Category | Description | Impact on Isolation |

|---|---|---|

| Challenge | Gel-forming property of this compound. acs.orggoogle.comgoogle.com | Causes emulsions during extraction, impairs countercurrent processes, and hinders precipitation. google.comgoogle.com |

| Challenge | Formation of a resinous mass instead of a powder during precipitation. google.com | Makes the final product unsuitable for further technological use without additional purification steps. google.com |

| Innovation | Development of a chromatography-free isolation method for the related compound abietospiran. acs.org | Negates the need for Soxhlet extraction and chromatography, making the process more efficient and scalable. acs.org |

| Compound Name | Chemical Class | Source/Role |

|---|---|---|

| This compound | Triterpenoid | Target compound isolated from Abies alba. acs.org |

| Abietospiran | Triterpenoid | Co-extracted with this compound from Abies alba. acs.org |

| Hexane | Alkane | Organic solvent for extraction. acs.org |

| Dichloromethane | Halogenated Alkane | Organic solvent for extraction. acs.org |

| Methanol | Alcohol | Organic solvent for crystallization. acs.org |

| Ethanol | Alcohol | Organic solvent for recrystallization. acs.org |

Emulsion Formation During Extraction

During the extraction of this compound, particularly in processes involving liquid-liquid partitioning, the formation of stable emulsions is a significant hurdle. google.com Emulsions are dispersions of one liquid in another immiscible liquid, and their presence in natural product extraction can lead to poor phase separation, loss of target compound into the interfacial layer, and difficulties in subsequent purification steps.

The presence of this compound, along with a related compound, abietospiran, is presumed to contribute to the appearance of emulsions during the extraction from fir tree bark. google.com This phenomenon complicates the isolation of the desired polyphenolic and terpenoid fractions. While the exact mechanism of emulsion stabilization by this compound is not fully elucidated in the available literature, it is a known issue that impairs the efficiency of extraction techniques like countercurrent extraction. google.com

To address the general problem of emulsion formation in liquid-liquid extractions, several techniques can be employed, although specific data on their application to this compound is scarce. These general methods aim to destabilize the emulsion and promote phase separation.

General Strategies for Breaking Emulsions in Natural Product Extraction

| Method | Principle | Potential Application for this compound Extraction |

| Centrifugation | Applies a strong centrifugal force to accelerate the separation of immiscible liquids with different densities. | Could be effective in breaking emulsions formed during the solvent extraction of fir bark, but may be less practical for very large-scale industrial processes. |

| Addition of Salt (Salting Out) | Increases the ionic strength of the aqueous phase, which can decrease the solubility of organic compounds and destabilize the emulsion. | The addition of salts like sodium chloride (NaCl) could potentially be tested to improve phase separation in the extraction of this compound. |

| pH Adjustment | Altering the pH can change the charge of surface-active molecules, leading to the breakdown of the emulsion. | The effect of pH on the stability of emulsions containing this compound has not been detailed in available research. |

| Filtration through a Hydrophobic/Hydrophilic Medium | Utilizes materials that selectively allow the passage of one phase while retaining the other, effectively breaking the emulsion at the interface. | This could be explored as a method to separate the organic solvent phase containing this compound from the aqueous phase. |

This table presents general techniques for emulsion breaking; specific efficacy and optimization data for this compound extraction are not widely available in the reviewed literature.

Impact of Self-Gelation Property on Extraction Efficiency

A distinct and challenging characteristic of this compound is its ability to act as a self-gelation agent. researchgate.net This property means that under certain conditions of concentration and solvent environment, the compound can form a gel, which is a semi-solid, jelly-like material. The formation of such gels during the extraction process can have a significant negative impact on efficiency.

Overcoming the challenges posed by self-gelation requires careful control of extraction parameters.

Potential Approaches to Mitigate Self-Gelation During Extraction

| Approach | Description | Relevance to this compound |

| Solvent Selection | Utilizing solvents or solvent mixtures in which this compound has good solubility but a reduced tendency to form gels. | The optimal solvent system for extracting this compound while minimizing gelation needs to be empirically determined. |

| Temperature Control | Adjusting the extraction temperature may influence the solubility and gelation properties of the compound. | The effect of temperature on the self-gelation of this compound is an area for further investigation. |

| Concentration Management | Maintaining the concentration of this compound in the extract below the critical gelation concentration. | This could be achieved through techniques such as continuous extraction or by adjusting the solvent-to-solid ratio. |

This table outlines potential strategies to address the self-gelation of this compound. Specific, optimized protocols and quantitative data on their effectiveness are not extensively documented in the available scientific literature.

Development of Scalable and Efficient Isolation Procedures

The development of scalable and efficient isolation procedures for this compound is crucial for enabling further research and potential applications. The challenges of emulsion formation and self-gelation necessitate a move beyond standard laboratory-scale techniques to more robust and optimized industrial-scale processes.

One patented approach for obtaining an antioxidant extract from fir bark, which contains compounds like this compound, involves a two-stage extraction process. google.com This process consists of an initial solid-liquid extraction using hot water, followed by a liquid-liquid extraction of the aqueous extract with an organic solvent. google.com The final step involves the precipitation of polyphenols from the organic phase. google.com While this outlines a general framework, the specific optimization of this process for the selective and high-yield isolation of this compound is not detailed.

For the purification of triterpenoids like this compound, chromatographic techniques are indispensable. The scalability of these methods is a key consideration for industrial production.

Considerations for Scalable Chromatographic Purification of this compound

| Chromatographic Technique | Scalability Considerations | Potential for this compound Purification |

| Flash Chromatography | Highly scalable from milligram to kilogram quantities. The process relies on maintaining a consistent load percentage of the crude mixture to the column media weight. | A viable option for the purification of this compound, allowing for a direct scale-up from laboratory to production levels. |

| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | Offers high resolution and purity but can be more expensive and complex to scale up compared to flash chromatography. | May be employed for final polishing steps to achieve very high purity of this compound. |

This table highlights scalable chromatographic methods that could be applied to the purification of this compound, based on general principles of natural product purification.

Further research is required to establish detailed and validated scalable protocols that specifically address the unique challenges presented by this compound, including quantitative data on the impact of various process parameters on yield and purity.

Advanced Spectroscopic Characterization and Structural Elucidation of Desmethylabietospiran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determinationmdpi.comchemistry-chemists.comprinceton.edunih.govemerypharma.com

NMR spectroscopy stands as the cornerstone for the complete structural elucidation of desmethylabietospiran. Through a suite of one-dimensional and two-dimensional experiments, researchers have been able to map out the intricate carbon skeleton and the relative orientation of its substituent groups. princeton.eduemerypharma.commdpi.com

One-Dimensional NMR (¹H NMR, ¹³C NMR)princeton.edu

One-dimensional NMR experiments provide the foundational data for structural analysis. The ¹H NMR spectrum reveals the chemical environment and multiplicity of all hydrogen atoms, while the ¹³C NMR spectrum identifies the number and type of carbon atoms present in the molecule. princeton.edu

The ¹H-NMR spectrum of this compound displays characteristic signals for its seven methyl groups. mdpi.com The ¹³C NMR data confirms the presence of 30 carbon atoms, a key indicator of its triterpenoid (B12794562) nature. mdpi.com The chemical shifts in both spectra are compared with those of similar known compounds, such as abietospiran (B1256179), to deduce the basic lanostane-type skeleton. mdpi.com

Table 1: ¹H NMR Spectroscopic Data for this compound (Data presented below is a representative compilation from scientific literature and may vary slightly based on solvent and instrument parameters)

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Me-18 | 1.14 | s | |

| Me-19 | 1.24 | s | |

| Me-21 | 1.01 | d | 6.9 |

| Me-27 | 1.26 | d | 7.2 |

| Me-28 | 1.02 | s | |

| Me-29 | 0.84 | s | |

| Me-30 | 1.32 | s | |

| H-3 | 3.28 | m |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Data presented below is a representative compilation from scientific literature and may vary slightly based on solvent and instrument parameters)

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-3 | 78.9 |

| C-9 | 19.9 |

| C-17 | 147.5 |

| C-18 | 16.2 |

| C-19 | 29.8 |

| C-21 | 18.5 |

| C-23 | 110.1 |

| C-25 | 33.2 |

| C-26 | 176.8 |

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, ROESY)emerypharma.com

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms that are not directly bonded. princeton.eduemerypharma.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to piece together fragments of the molecule. emerypharma.comlibretexts.org For this compound, COSY spectra would reveal correlations between adjacent protons in the cyclohexane (B81311) rings and the side chain. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). ustc.edu.cn This is instrumental in assigning the signals in the ¹³C NMR spectrum based on the more resolved ¹H NMR spectrum. emerypharma.comustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). emerypharma.comceitec.cz This is arguably the most powerful tool for assembling the complete carbon skeleton, as it connects the fragments established by COSY and confirms the placement of quaternary carbons and heteroatoms. emerypharma.comceitec.cz

ROESY (Rotating-frame Overhauser Effect Spectroscopy) : ROESY provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule. princeton.edu For instance, NOE correlations observed in the ROESY spectrum of a related compound, ganotropic acid, between H-3/H-5, H-3/Me-28, H-7/H-5, H-7/Me-30, and H-15/Me-18 were used to determine the β-orientation of the hydroxyl groups at C-3 and C-7 and the α-orientation of the hydroxyl group at C-15. mdpi.com Similar analyses are applied to this compound to confirm the stereoconfiguration of its chiral centers.

Advanced Pulse Sequences for Stereochemistry and Connectivity Elucidation

Modern NMR spectroscopy employs a variety of advanced pulse sequences to resolve complex structural features. For intricate molecules like this compound, techniques that can differentiate between two- and three-bond correlations with high fidelity are invaluable. nih.gov These advanced methods, often used in conjunction with computational chemistry, provide the unambiguous data needed to confirm the proposed structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysismdpi.comprinceton.edunih.govemerypharma.comucsb.edu

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. wikipedia.org It is a critical tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. broadinstitute.orgnih.gov

High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS, HRESIMS)mdpi.comprinceton.eduemerypharma.com

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. nih.gov For this compound, HR-EI-MS or HRESIMS would be used to confirm its molecular formula. mdpi.com For example, in the structural elucidation of a similar compound, ganotropic acid, HREIMS data yielded a molecular ion peak at m/z 516.3095 [M]⁺, which corresponded to the molecular formula C₃₀H₄₄O₇. mdpi.com This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. The IR spectrum of a molecule provides a unique "fingerprint" composed of absorption bands that correspond to the vibrational frequencies of specific bonds. In the structural elucidation of this compound, IR spectroscopy was instrumental in identifying its key functional groups.

The structure of this compound, systematically named (23S,25R)-3α-hydroxy-17,23-epoxy-9,19-cyclo-9β-lanostan-26,23-olide, contains several characteristic functional groups: a hydroxyl group (-OH), a cyclopropane (B1198618) ring, and a spirolactone. The expected IR absorption frequencies for these groups, based on data from closely related cycloartane (B1207475) triterpenoids, are summarized in the table below. sci-hub.selibretexts.orguc.edulibretexts.orgmsu.eduresearchgate.net

The IR spectrum of a related cycloartane triterpenoid lactone, for instance, displays a characteristic absorption band for the lactone carbonyl group at approximately 1750 cm⁻¹. researchgate.net Similarly, the presence of a hydroxyl group is typically confirmed by a broad absorption band in the region of 3550-3200 cm⁻¹, corresponding to the O-H stretching vibration of an intermolecularly bonded alcohol. libretexts.orglibretexts.org The C-H stretching vibrations of the sp³ hybridized carbons of the cycloartane skeleton are expected in the 3000-2850 cm⁻¹ range. vscht.cz A weak but characteristic absorption band around 3040 cm⁻¹ can be attributed to the stretching vibrations of the cyclopropane methylene (B1212753) group, a key feature of the cycloartane skeleton. vdoc.pub

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H stretch (H-bonded) | 3550 - 3200 | Strong, Broad |

| Lactone (C=O) | C=O stretch | ~1750 | Strong |

| Cyclopropane | C-H stretch | ~3040 | Weak |

| Alkyl (CH₂, CH₃) | C-H stretch | 3000 - 2850 | Strong |

| Ether (C-O-C) | C-O stretch | 1300 - 1000 | Strong |

These characteristic absorption bands collectively provide strong evidence for the presence of the principal functional groups within this compound, thereby corroborating the proposed molecular structure.

Chiroptical Spectroscopy for Absolute Configuration Assignment (e.g., Electronic Circular Dichroism (ECD) for related compounds)

While techniques like NMR and MS can define the connectivity of a molecule, the determination of its absolute configuration requires chiroptical methods such as Electronic Circular Dichroism (ECD) spectroscopy. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly crucial for complex stereogenic natural products like this compound.

The absolute configuration of many lanostane (B1242432) and cycloartane triterpenoids, including those with spirolactone moieties, has been successfully determined by comparing their experimental ECD spectra with those generated through quantum chemical calculations. acs.orgmdpi.comnih.govnih.gov The process involves calculating the theoretical ECD spectra for possible stereoisomers and identifying the one that best matches the experimental data.

In the case of this compound, the chromophores include the lactone carbonyl group and the ether oxygen. The ECD spectrum would be expected to show Cotton effects corresponding to the electronic transitions of these groups. The analysis of these effects, in comparison with calculated spectra for the possible stereoisomers, allows for the unambiguous assignment of the absolute configuration at C-3, C-5, C-10, C-13, C-14, C-17, C-20, C-23, and C-25, thus confirming the (23S,25R)-3α-hydroxy-17,23-epoxy-9,19-cyclo-9β-lanostan-26,23-olide structure. mdpi.comresearchgate.net

Integration of Spectroscopic Data for Definitive Structural Assignment

The definitive structural elucidation of this compound is a prime example of the synergistic use of multiple spectroscopic techniques. acs.orgchemistry-chemists.com No single method can provide all the necessary structural information; instead, a composite picture is built by integrating the data from mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, IR spectroscopy, and ECD. numberanalytics.com

The process of structural assignment typically follows a logical progression:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight and, consequently, the molecular formula of the compound. For this compound, this would be C₃₀H₄₆O₄. Fragmentation patterns observed in tandem MS (MS/MS) experiments can offer initial clues about the core structure and the nature of the side chains.

Infrared (IR) Spectroscopy: As detailed in section 4.3, IR spectroscopy identifies the key functional groups present, such as the hydroxyl, lactone, and cyclopropane moieties, confirming the general chemical nature of the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation.

¹H NMR: Provides information on the number and chemical environment of protons. For this compound, the characteristic signals for the cyclopropane methylene protons would appear at high field (around δ 0.3-0.6 ppm). researchgate.net Signals for methyl groups, protons on oxygen-bearing carbons, and other skeletal protons would also be identified.

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment (e.g., C=O, C-O, C-C). The spectrum would show 30 distinct carbon signals, consistent with the molecular formula.

Electronic Circular Dichroism (ECD): Once the planar structure and relative stereochemistry are proposed based on NMR data (particularly through NOESY experiments, which show through-space proton-proton interactions), ECD is employed to determine the absolute configuration, as described in section 4.4. nih.gov

By meticulously analyzing and integrating the data from these diverse spectroscopic methods, the complete and unambiguous three-dimensional structure of this compound was determined as (23S,25R)-3α-hydroxy-17,23-epoxy-9,19-cyclo-9β-lanostan-26,23-olide. mdpi.com

Chemical Synthesis, Modifications, and Analog Development of Desmethylabietospiran

Total and Semisynthesis Approaches to Desmethylabietospiran

This compound is a naturally occurring triterpenoid (B12794562) that has been successfully isolated from the bark of the silver fir, Abies alba. nih.govmdpi.com Its complex, polycyclic structure, featuring a spirolactone moiety, makes it a challenging target for chemical synthesis. While detailed total syntheses are not extensively documented in publicly available literature, the general principles of natural product total synthesis provide a framework for its potential construction. epfl.chwikipedia.orgrsc.orgrsc.org

A hypothetical total synthesis would likely involve a convergent strategy, where key fragments of the molecule are synthesized separately before being joined together. wikipedia.org The construction of the complex carbocyclic core and the stereocontrolled installation of the spirolactone are significant hurdles that would need to be addressed. Semisynthesis, starting from more abundant, structurally related natural products, could offer a more practical route to this compound and its derivatives. This approach simplifies the synthetic challenge by leveraging a pre-existing molecular scaffold.

An efficient isolation procedure for this compound from A. alba has been reported, which also improved the isolation of the related compound, Abietospiran (B1256179). nih.gov This availability from a natural source has, to date, perhaps lessened the urgency for developing a de novo total synthesis.

Derivatization Strategies for Functional Group Manipulation

Chemical derivatization is a powerful tool for probing the chemical nature of a natural product and for creating new molecules with potentially altered properties. nih.govnih.gov These strategies involve the targeted chemical modification of specific functional groups within the molecule. For this compound, the primary sites for such manipulation would include its hydroxyl group. One of the issues noted during the extraction of fir bark is the formation of emulsions, which is thought to be caused by this compound's properties as a gel maker. google.com Chemical derivatization, such as methylation, could potentially mitigate these processing challenges. google.com

This compound and Abietospiran are two closely related triterpenoids isolated from Abies alba bark. mdpi.com The structural difference lies in a single functional group: this compound possesses a hydroxyl (-OH) group, which is replaced by a methoxy (B1213986) (-OCH₃) group in Abietospiran. The conversion of this compound to Abietospiran can be achieved through a standard organic chemistry reaction known as O-methylation.

This reaction typically involves treating this compound with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in the presence of a base. The base deprotonates the hydroxyl group, forming an alkoxide, which then acts as a nucleophile to attack the methylating agent, resulting in the formation of the ether linkage and yielding Abietospiran. This derivatization not only confirms the structural relationship between the two natural products but also allows for the study of how this minor structural change affects their physical and biological properties. For instance, methylation can reduce the ability to form hydrogen bonds, which may alter solubility and gelling characteristics. google.com

Synthesis of this compound Analogues for Structure-Activity Relationship Studies

The synthesis of analogues is a cornerstone of medicinal chemistry, providing crucial insights into the relationship between a molecule's structure and its biological activity (SAR). nih.govmdpi.commdpi.comrsc.orgup.ac.za By systematically modifying different parts of the this compound scaffold, researchers can identify the key structural features required for its activity.

The spirolactone moiety is a key structural feature of this compound and is present in a wide array of natural and synthetic compounds with diverse biological activities. unibo.it The design and synthesis of spirolactone-type analogues are therefore of significant interest. A common strategy involves using other readily available natural products as starting materials.

For example, a series of novel spirolactone-type diterpenoid derivatives have been synthesized from oridonin, a kaurene-type diterpenoid. nih.govresearchgate.netcpu.edu.cncpu.edu.cn These synthetic efforts demonstrate that complex natural products can be chemically transformed to create new spirolactone structures. Similarly, new spirolactone-type triterpenoids have been identified from the plant Abies faxoniana, and their structures suggest pathways for the interconversion of epimers, providing further avenues for synthetic exploration. unibo.it These studies provide a blueprint for how analogues of this compound could be designed and prepared, focusing on modifications to the spirolactone ring system and the main triterpenoid framework to explore SAR. unibo.it

Biomimetic synthesis is a sub-discipline of organic synthesis that seeks to mimic nature's biosynthetic pathways to construct complex molecules. wikipedia.orgnih.govbeilstein-journals.org This approach can often lead to highly efficient and elegant syntheses because it leverages strategies that have been optimized by evolution. wikipedia.org The core idea is to use a proposed biosynthetic pathway as a guide for designing a laboratory synthesis. nih.gov

While a specific biomimetic synthesis of a Glycinoeclepin analogue related to Abietospiran is not detailed in the literature, the principles of biomimetic synthesis are broadly applicable to complex terpenoids. For instance, the synthesis of proto-daphniphylline from a squalene-like acyclic precursor showcases the power of a biomimetic cascade reaction, where multiple bonds and rings are formed in a single step under simple reaction conditions. wikipedia.org Similarly, the biomimetic synthesis of opioids has demonstrated the potential for scalable and efficient production by mimicking key enzymatic dearomatization and coupling reactions. chinesechemsoc.org Applying these principles to Abietospiran analogues would involve identifying a plausible biosynthetic precursor and then designing a series of chemical reactions that replicate the key cyclization and rearrangement steps proposed in its natural formation.

Chemoenzymatic Synthesis and Biocatalytic Transformations (e.g., P450s for abietanes)

Chemoenzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity of biological catalysts (enzymes). beilstein-journals.org Biocatalysis, particularly using enzymes like cytochrome P450 monooxygenases (P450s), offers a powerful "green chemistry" approach to modify complex molecular skeletons with high regio- and stereoselectivity. nih.govresearchgate.net

P450s are known for their ability to catalyze a wide variety of oxidative reactions, including the hydroxylation of unactivated C-H bonds, which is often challenging to achieve with conventional chemical methods. researchgate.netrsc.org This capability is highly relevant for the modification of abietane-type diterpenoids and related triterpenoids.

Research has shown that genome-sequenced Streptomyces strains, which are rich in P450s, can be used to biotransform the abietane (B96969) diterpenoid abietic acid into several oxidized derivatives. nih.govresearchgate.net These transformations include hydroxylations and dehydrogenations on different rings of the abietane skeleton. nih.gov In the biosynthesis of tanshinones, another group of abietane-related diterpenoids, P450s from the CYP76 family are responsible for the key oxidative modifications of the initial miltiradiene (B1257523) scaffold. frontiersin.org Furthermore, specific P450s involved in the degradation of abietane diterpenoids have been identified in bacteria like Pseudomonas abietaniphila. researchgate.net These findings highlight the potential of using P450s and other enzymes as biocatalysts to generate a diverse range of this compound analogues, enabling detailed SAR studies and the production of novel bioactive compounds. nih.govresearchgate.net

Biological Activity Investigations and Mechanistic Research in Vitro and Preclinical Models

Contextual Relevance to Biological Activities of Abies alba Extracts and Related Triterpenoids

Desmethylabietospiran is a cycloartane (B1207475) triterpenoid (B12794562) natural product that has been isolated from the bark of the silver fir, Abies alba. acs.orgnih.govchemistry-chemists.com Its chemical structure was determined through spectroscopic and chemical evidence. acs.org While research on the specific biological activities of this compound is limited, the extracts from its source, Abies alba, and other related compounds have been the subject of numerous pharmacological studies. The various parts of the silver fir, including the bark, wood, and needles, are rich sources of bioactive phytochemicals such as triterpenoids, lignans (B1203133), and phenolic compounds. nih.govnih.gov

Pharmacological investigations into Abies alba extracts have revealed a spectrum of biological effects, including antioxidant, antimicrobial, antitumor, and anti-inflammatory activities. nih.govnih.gov These activities are generally attributed to the complex mixture of constituent compounds. uns.ac.rs Therefore, understanding the bioactivity of these related substances provides a crucial scientific context for predicting the potential, yet uninvestigated, therapeutic properties of this compound. The study of related triterpenoids and phytochemicals from the same plant offers a framework for future research into the specific mechanistic actions of this compound.

Research on Antioxidant Properties of Associated Phytochemicals

Extracts from Abies alba are noted for their significant antioxidant potential, which is primarily linked to a high concentration of phenolic compounds. uns.ac.rsmdpi.com Commercially available extracts from silver fir, such as Belinal® from branches and Abigenol® from bark, are complex mixtures of polyphenols including lignans, flavonoids, and phenolic acids. nih.govabiestrade.comimmunehealthbasics.com

Key antioxidant compounds identified in these extracts include:

Lignans: Matairesinol (B191791), secoisolariciresinol (B192356), and lariciresinol (B1674508) are dominant in the bark and wood. nih.govnih.gov

Flavonoids: Catechin and epicatechin are the main flavonoids. abiestrade.com

Phenolic Acids: Protocatechuic acid, p-coumaric acid, and gallic acid are characteristic phenolic acids. uns.ac.rsabiestrade.com

Studies have demonstrated that the antioxidant activity of silver fir bark extract (Abigenol®) is higher than that of the well-researched maritime pine bark extract. immunehealthbasics.com One study measured the antioxidant activity of Abigenol® using the DPPH method and found it to be 91% higher than the maritime pine bark extract. immunehealthbasics.com Another extract, Belinal®, showed in vitro antioxidant effects comparable to epigallocatechin gallate and superior to resveratrol (B1683913) and ascorbic acid. nih.gov The antioxidant activity within silver fir branches has been observed to decrease with distance from the trunk, correlating with a decline in phenolic content. mdpi.com

Table 1: Antioxidant Activity of Abies alba Extracts This table is interactive. You can sort and filter the data.

| Extract/Compound Source | Key Phytochemicals | Assay/Observation | Finding | Citation |

|---|---|---|---|---|

| Silver Fir (Abies alba) Bark Extract (Abigenol®) | Polyphenols | Cell-based antioxidant assay | Significantly better antioxidative properties compared to maritime pine bark extract. | immunehealthbasics.com |

| Silver Fir (Abies alba) Bark Extract (Abigenol®) | Polyphenols | DPPH method (cell-free) | 91% higher antioxidant activity compared to maritime pine bark extract. | immunehealthbasics.com |

| Silver Fir (Abies alba) Branch Extract (Belinal®) | Polyphenols (Lignans, Flavonoids, Phenolic Acids) | In vitro comparison | Antioxidant effects superior to resveratrol and ascorbic acid. | nih.gov |

| Silver Fir (Abies alba) Branches | Phenolic compounds | DPPH and ABTS assays | Antioxidant activity decreased by over 50% from the trunk towards the distal part of the branch. | mdpi.com |

| Silver Fir (Abies alba) Seed & Cone Essential Oils | Monoterpene hydrocarbons | DPPH radical-scavenging | Exhibited DPPH-radical-scavenging properties. | nih.govwiley.com |

In Vitro Antimicrobial and Antibacterial Efficacy Studies of Related Compounds

While some reports suggest that extracts and essential oils from Abies alba have modest or low antibacterial effects, specific studies have indicated activity against certain bacterial strains, particularly Gram-positive bacteria. nih.govnih.gov The antimicrobial potential often varies depending on the part of the plant used, the extraction method, and the specific compounds present.

Methanol (B129727) extracts from Abies alba have demonstrated notable efficacy against Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) of 125 µg/mL. researchgate.net Furthermore, honeydew honey derived from fir (Abies alba) has shown antibacterial effects against antibiotic-resistant strains of Staphylococcus. researchgate.net Silver nanoparticles synthesized using Abies alba bark extract also exhibited antibacterial properties. mdpi.com

Research on the efficacy of Abies alba derivatives against Gram-negative bacteria like Escherichia coli is less pronounced. Studies on the essential oils from the seeds and cones of Abies alba reported low antibacterial activity against the bacterial strains tested, which typically include Gram-negative models. nih.govwiley.com This suggests that the primary antimicrobial strength of currently studied Abies alba extracts may be more targeted toward Gram-positive organisms.

Table 2: Antimicrobial Activity of Abies alba Extracts This table is interactive. You can sort and filter the data.

| Extract/Compound Source | Bacterial Model | Finding | Citation |

|---|---|---|---|

| Methanol Extract | Staphylococcus aureus (Gram-positive) | Showed notable efficacy with a MIC of 125 µg/mL. | researchgate.net |

| Fir Honeydew Honey | Antibiotic-resistant Staphylococcus strains (Gram-positive) | Demonstrated sensitivity to the honey samples. | researchgate.net |

| Seed & Cone Essential Oils | General bacterial strains tested | Exhibited low antibacterial activity. | nih.govwiley.com |

Cytotoxic and Antitumor Investigations in Relevant Cancer Cell Lines (e.g., A549, MCF-7)

Essential oils from Abies alba seeds and cones were found to have low cytotoxicity towards the MCF-7 breast cancer cell line, with IC50 values that were similar to those observed for normal fibroblast cells. nih.govwiley.comresearchgate.net In a study on fir honeydew honey, an antiproliferative effect was observed against MCF-7 and SW620 (colorectal adenocarcinoma) cells, which involved the induction of apoptosis. researchgate.net

A triterpenoid isolated from a related species, Abies fabri, showed weak cytotoxic activity against the A549 human lung carcinoma cell line, with an IC50 value of 5.3 μM. worldbotanical.com Additionally, a mixture containing Abies alba extract was found to reduce metastatic locations by nearly 77% in a preclinical model, suggesting a potential role in inhibiting tumor metastasis. japsonline.com

Table 3: Cytotoxic and Antitumor Activity of Abies Extracts and Compounds This table is interactive. You can sort and filter the data.

| Source Material | Cell Line | Cancer Type | Finding | Citation |

|---|---|---|---|---|

| Abies alba Seed & Cone Essential Oils | MCF-7 | Breast Adenocarcinoma | Weak cytotoxicity, with IC50 values similar to normal fibroblasts. | nih.govwiley.comresearchgate.net |

| Abies alba Fir Honeydew Honey | MCF-7 | Breast Adenocarcinoma | Observable antiproliferative effect. | researchgate.net |

| Abies alba Fir Honeydew Honey | SW620 | Colorectal Adenocarcinoma | Observable antiproliferative effect through apoptosis induction. | researchgate.net |

| Triterpenoid from Abies fabri | A549 | Lung Carcinoma | Weak cytotoxic activity (IC50 = 5.3 μM). | worldbotanical.com |

| Abies alba Extract Mixture | Wistar rat tumor model | Metastasis | Reduced metastatic locations by approximately 77%. | japsonline.com |

In Vitro Anti-inflammatory and Immunomodulatory Studies

Polyphenolic extracts from Abies alba have demonstrated significant anti-inflammatory and immunomodulatory properties in various in vitro models. uns.ac.rs These activities are largely attributed to the rich polyphenol content of the extracts. mdpi.com

The commercial extract Belinal®, derived from silver fir branches, has been shown to possess anti-inflammatory and immune-modulatory capabilities. abiestrade.com The mechanism is believed to involve the inhibition of inflammatory mediators such as cytokines. abiestrade.com

A study investigating the effects of a silver fir polyphenolic extract on chondrogenesis (the process of cartilage formation) provided further evidence of its anti-inflammatory potential. mdpi.com The extract, Belinal®, was shown to promote chondrogenesis in mesenchymal stem cells derived from patients with osteoarthritis, both under normal and inflammatory conditions. mdpi.comnih.gov Specifically, under inflammatory conditions simulated with lipopolysaccharide (LPS), the extract significantly enhanced chondrogenesis compared to the control. mdpi.com This suggests that the extract can counteract inflammatory processes at a cellular level, highlighting its potential immunomodulatory effects.

Other Noteworthy Bioactivities in Structurally Similar Cycloartanes (e.g., Antidiabetic, Anti-steatosis, Antipsoriatic)

Cycloartane triterpenoids, a class of compounds structurally related to this compound, have demonstrated a variety of promising biological activities in preclinical studies. These activities, including antidiabetic, anti-steatosis, and antipsoriatic effects, highlight the therapeutic potential of this chemical scaffold.

Antidiabetic Activity:

Several studies have pointed to the potential of cycloartane-type triterpenes in managing diabetes. nih.govresearchgate.net A combination of cycloartenol (B190886) and 24-methylenecycloartanol, for instance, has shown antidiabetic effects by lowering glucose levels in an oral glucose tolerance test. researchgate.net Research on cycloartane triterpenoids isolated from Indonesian stingless bee propolis identified mangiferonic acid as a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov This compound exhibited stronger activity than the standard, (-)-epicatechin. nih.gov The study also suggested that a ketone group at the C-3 position and double bonds at C-24 and C-25 are important for this inhibitory activity. nih.gov

Furthermore, some cycloartane triterpenoids have been shown to enhance glucose uptake in cells. For example, cycloart-24-en-3β-ol was found to significantly improve glucose uptake in 3T3-L1 adipocytes. iium.edu.my This effect was associated with the enhanced expression of the PPARγ and GLUT4 genes, suggesting a mechanism that could improve insulin (B600854) sensitivity. iium.edu.my Triterpenoids, in general, are known to exert their antidiabetic effects through various mechanisms, including the inhibition of enzymes that contribute to insulin resistance, stabilization of blood glucose and insulin levels, and antioxidant actions. researchgate.net

Anti-steatosis Activity:

Non-alcoholic fatty liver disease (NAFLD) is another area where cycloartane triterpenoids have shown potential. Astragaloside IV, a cycloartane-type triterpene glycoside, has been found to attenuate lipid accumulation and endoplasmic reticulum stress induced by free fatty acids. mdpi.com This effect is thought to be mediated through the AMPK signaling pathway, which plays a crucial role in regulating energy metabolism. mdpi.com Research on Kadsura coccinea extract, which contains cycloartane triterpenoids, has also demonstrated its ability to reduce lipid accumulation in vitro, suggesting its potential in combating NAFLD. researchgate.net

Antipsoriatic Activity:

Psoriasis, a chronic autoimmune skin disease, may also be a target for cycloartane-related compounds. frontiersin.org While direct studies on this compound for psoriasis are limited, research on other triterpenoids, such as those from frankincense, has shown significant anti-psoriatic potential in silico. frontiersin.org These compounds are thought to act by targeting key inflammatory cytokines and pathways, such as JAK1/2/3 and TNF-α, which are exacerbated in psoriasis. frontiersin.org Triterpenoid saponins (B1172615) have also been noted for their potential antipsoriatic activity. nih.gov

Table 1: Noteworthy Bioactivities of Structurally Similar Cycloartanes This table is interactive. You can sort and filter the data.

| Compound Class | Specific Compound/Extract | Bioactivity | Key Findings | References |

|---|---|---|---|---|

| Cycloartane Triterpenoid | Mangiferonic Acid | Antidiabetic | Potent α-glucosidase inhibitor with an IC50 of 2.46 µM. | nih.gov |

| Cycloartane Triterpenoid | Cycloartenol & 24-Methylene-cycloartanol | Antidiabetic | Lowered glucose levels in an oral glucose tolerance test. | researchgate.net |

| Cycloartane Triterpenoid | Cycloart-24-en-3β-ol | Antidiabetic | Improved glucose uptake in 3T3-L1 cells and enhanced PPARγ and GLUT4 gene expression. | iium.edu.my |

| Cycloartane Triterpene Glycoside | Astragaloside IV | Anti-steatosis | Attenuated free fatty acid-induced lipid accumulation via the AMPK signaling pathway. | mdpi.com |

| Triterpenoids | Frankincense derivatives | Antipsoriatic (in silico) | Targeted inflammatory cytokines and pathways like JAK1/2/3 and TNF-α. | frontiersin.org |

| Triterpenoid Saponins | General | Antipsoriatic | Noted for potential antipsoriatic activity. | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to drug discovery and development. For this compound and its analogues, structure-activity relationship (SAR) studies aim to identify the key molecular features responsible for their bioactivity and how modifications to these features can enhance their therapeutic potential.

SAR studies on compounds structurally similar to this compound have begun to elucidate the critical features for their biological effects. For instance, in the context of antidiabetic activity, research on cycloartane-type triterpenes has indicated that the presence of a ketone group at the C-3 position, along with double bonds at positions C-24 and C-25, can increase α-glucosidase inhibitory activity. nih.gov

The process of SAR involves synthesizing a series of analogues by systematically modifying the lead compound and assessing how these changes affect biological activity. spu.edu.sy This allows for the identification of which parts of the molecule are essential for its activity (the pharmacophore) and which parts can be modified to improve properties like potency and selectivity. nih.govchemrxiv.org

The stereochemistry, or the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological effects.

In the case of spirolactone-type triterpenoids, which share structural similarities with this compound, compounds have been isolated as epimeric mixtures due to ketal tautomerism at the C-23 position. researchgate.net These epimers can interconvert in solution, and their distinct spatial arrangements can lead to differences in how they interact with biological targets, thereby influencing their cytotoxic activities. researchgate.net

The synthesis of analogs often involves stereoselective reactions to control the configuration at specific chiral centers. For example, in the synthesis of zampanolide (B1247547) analogs, a stereoselective aza-aldol reaction was a key step in establishing the C(20) stereocenter, which is crucial for its biological activity. chemrxiv.org Any modifications that increase the conformational flexibility of the molecule, such as the reduction of double bonds or removal of methyl groups, can lead to reduced cellular activity and lower binding affinity to the target. chemrxiv.org This demonstrates that a specific and relatively rigid conformation is often required for optimal interaction with a biological receptor.

Exploration of Molecular Targets and Pathways (Preclinical In Vitro Models)

Identifying the specific molecular targets and signaling pathways through which a compound exerts its effects is a crucial step in understanding its mechanism of action. For this compound and related compounds, preclinical in vitro models provide a platform to investigate these interactions at a molecular level.

Enzyme inhibition assays are a common method to screen for and characterize the activity of potential drug candidates. DNA topoisomerases are essential enzymes that regulate the topology of DNA and are critical for processes like DNA replication and cell division, making them important targets for cancer therapy. wikipedia.orgca.gov

Topoisomerase inhibitors can be broadly categorized as poisons, which stabilize the enzyme-DNA complex leading to DNA strand breaks and cell death, or catalytic inhibitors, which prevent the enzyme from carrying out its function. wikipedia.orgca.gov The α-isoform of topoisomerase II (Topo IIα) is particularly important for the cytotoxic effects of many anticancer drugs. plos.org

While direct studies on this compound's effect on DNA topoisomerase II are not extensively documented in the provided results, the general class of triterpenoids has been investigated for such activities. The evaluation of compounds for their ability to inhibit enzymes like Topo IIα is a key step in assessing their therapeutic potential, particularly in oncology. nih.govnih.gov Such assays can determine the potency and selectivity of inhibition, providing valuable insights into the compound's mechanism of action. plos.org

Beyond direct enzyme inhibition, many compounds exert their effects by binding to specific cellular receptors and modulating downstream signaling pathways. Receptor binding assays are used to determine the affinity (Kd) and specificity of a ligand for its receptor. vanderbilt.eduumich.eduperceptive.com These assays often use a radiolabeled or fluorescently labeled ligand to quantify binding. umich.educeltarys.com

Once a compound binds to a receptor, it can trigger a cascade of intracellular events known as signal transduction. researchgate.net These pathways, such as the MAPK/Erk and PI3K/Akt pathways, are crucial for regulating a wide range of cellular processes including proliferation, differentiation, and survival. cellsignal.commdpi.comescholarship.org

For example, cycloartane triterpenoids have been shown to modulate the PPARγ and AMPK signaling pathways, which are involved in metabolism and energy homeostasis. iium.edu.mymdpi.com The activation of the T-cell receptor (TCR) initiates signaling cascades involving kinases and second messengers that ultimately control immune responses. cellsignal.com Investigating how a compound like this compound or its analogues interact with such pathways can reveal their potential to treat diseases related to metabolic disorders, inflammation, or immune dysfunction. This can be achieved through various in vitro techniques, including western blotting to measure protein expression and phosphorylation, and reporter gene assays to assess transcription factor activity. researchgate.net

Table 2: Investigated Molecular Targets and Pathways for Structurally Similar Compounds This table is interactive. You can sort and filter the data.

| Compound/Class | Molecular Target/Pathway | Method of Investigation | Key Finding | References |

|---|---|---|---|---|

| Cycloartane Triterpenoids | α-glucosidase | Enzyme Inhibition Assay | Inhibition of the enzyme, suggesting antidiabetic potential. | nih.gov |

| Cycloart-24-en-3β-ol | PPARγ and GLUT4 | Gene Expression Analysis (qRT-PCR) | Enhanced gene expression, improving glucose uptake. | iium.edu.my |

| Astragaloside IV | AMPK Signaling Pathway | In vitro cell-based assays | Attenuation of lipid accumulation. | mdpi.com |

| Triterpenoids (from Frankincense) | JAK/STAT, TNF-α | In silico docking | Potential binding and inhibition, suggesting anti-psoriatic activity. | frontiersin.org |

| General Triterpenoids | DNA Topoisomerase II | Enzyme Inhibition Assays | A known target for anticancer drugs, with triterpenoids being a class of interest. | plos.org |

Mechanistic Insights from Comparative Biological Activity Studies

The precise mechanisms of action for this compound are not extensively documented in scientific literature. However, by examining the biological activities of structurally related cycloartane and lanostane (B1242432) triterpenoids, we can infer potential mechanistic pathways. This comparative approach provides valuable insights into how this compound might exert its biological effects.

The biological activity of cycloartane triterpenoids is often linked to their unique three-dimensional structure, which includes a characteristic cyclopropane (B1198618) ring. The nature and position of functional groups on the triterpenoid skeleton are critical determinants of their bioactivity.

For instance, studies on various cycloartane triterpenes have revealed key structure-activity relationships (SAR) for different biological effects. In the context of anticancer activity, the presence and configuration of hydroxyl groups and the nature of the side chain significantly influence cytotoxicity. Research on cycloartane triterpenoids isolated from Cimicifuga yunnanensis showed that compounds like 23-epi-26-deoxyactein (B1259016) and cimigenol (B190795) displayed notable inhibitory activities against breast cancer cells. dovepress.com This suggests that the specific arrangement of oxygen-containing functional groups is crucial for their anticancer effects.

Similarly, the anti-inflammatory activity of lanostane triterpenoids has been correlated with specific structural features. For example, ganoderic acids, which are lanostane-type triterpenoids, are known to inhibit the activity of various inflammatory mediators. nih.gov The presence of carboxylic acid functions and the oxidation pattern on the triterpenoid nucleus are thought to be important for these effects. Given that this compound is a lactone, a type of cyclic ester, this functionality likely plays a significant role in its biological profile, possibly through interactions with enzymes or other protein targets.

Furthermore, the antimicrobial properties of related compounds can also offer clues. The structure-activity relationships of some abietane (B96969) diterpenoids indicate that a free catechol group is essential for potent activity against Gram-positive bacteria, and oxidation of this group to a quinone can enhance activity. nih.gov While this compound does not possess a catechol moiety, the presence of its lactone ring and hydroxyl group could confer antimicrobial properties through different mechanisms, such as membrane disruption or enzymatic inhibition.

Comparative analysis with its close structural analog, abietospiran (B1256179), which has a methoxy (B1213986) group at the C-3 position instead of a hydroxyl group, could also provide mechanistic insights. thieme-connect.denih.gov The difference in polarity and hydrogen-bonding capability between a hydroxyl and a methoxy group can lead to significant differences in biological activity by affecting how the molecule interacts with biological targets.

The table below summarizes the biological activities of several cycloartane and lanostane triterpenoids, highlighting the diversity of effects within this class of compounds and providing a basis for postulating the potential activities of this compound.

| Compound Name | Source Organism | Biological Activity | Reference |

| Cycloartane-Type Triterpenoids | |||

| 23-epi-26-deoxyactein | Cimicifuga yunnanensis | Anticancer (Breast Cancer) | dovepress.com |

| Cimigenol | Cimicifuga yunnanensis | Anticancer (Breast Cancer) | dovepress.com |

| Cycloart-23(E)-ene-3β,25-diol | Euphorbia macrostegia | Cytotoxic (MDA-MB468 cancer cell line) | nih.gov |

| Cycloart-23(Z)-ene-3β,25-diol | Euphorbia macrostegia | Cytotoxic (MCF-7 cancer cell line) | nih.gov |

| Mangiferonic acid | Tetragonula sapiens propolis | α-Glucosidase inhibitor, Antioxidant | mdpi.com |

| Lanostane-Type Triterpenoids | |||

| Ganoderic Acids | Ganoderma species | Chemopreventive, Antitumor | nih.gov |

| Sulphurenic acid | Laetiporus sulphureus | Neurotrophic (NGF and BDNF enhancement), Anticancer, Anti-inflammatory | mdpi.com |

| Related Compounds | |||

| Abietospiran | Abies alba | Phytohormone antagonist | thieme-connect.denih.gov |

This comparative data suggests that this compound likely possesses a range of biological activities. The presence of the cycloartane skeleton, combined with its specific functional groups—a hydroxyl group and a lactone ring—positions it as a molecule of interest for further investigation into its potential anticancer, anti-inflammatory, and antimicrobial properties. Mechanistic studies would likely reveal interactions with specific cellular targets, influenced by the stereochemistry and electronic properties of these functional groups.

Future Research Directions and Emerging Applications of Desmethylabietospiran

Advancements in Biosynthetic Pathway Engineering for Enhanced Production

The natural abundance of Desmethylabietospiran is a significant limiting factor for its extensive study and potential application. Metabolic engineering offers a promising avenue to overcome this challenge by developing microbial or plant-based production platforms. nih.gov The biosynthesis of terpenoids, such as this compound, involves complex pathways that can be optimized for higher yields. frontiersin.org

Future research in this area should focus on:

Elucidation of the complete biosynthetic pathway: Identifying and characterizing all the enzymes involved in the conversion of primary metabolites into this compound is a critical first step.

Heterologous expression in microbial hosts: Engineering well-characterized microorganisms like Escherichia coli or Saccharomyces cerevisiae to produce this compound is a key strategy. nih.gov This involves transferring the identified biosynthetic genes into these hosts and optimizing their expression.

Metabolic flux optimization: Enhancing the precursor supply and redirecting metabolic pathways towards this compound synthesis can significantly increase production titers. nih.govdovepress.com This can be achieved by overexpressing key enzymes in the upstream pathway or knocking out competing pathways.

CRISPR-based genome editing: The use of CRISPR/Cas9 and related technologies can facilitate precise and efficient genetic modifications in the host organism to improve production. illinois.edu

Table 1: Potential Metabolic Engineering Strategies for Enhanced this compound Production

| Strategy | Description | Expected Outcome |

| Pathway Elucidation | Identification and characterization of all biosynthetic genes. | Enables heterologous expression and targeted engineering. |

| Heterologous Expression | Transfer of biosynthetic genes to a microbial host (e.g., E. coli, S. cerevisiae). | Scalable and sustainable production of this compound. |

| Precursor Supply Enhancement | Upregulation of enzymes in the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. | Increased availability of building blocks for terpenoid synthesis. |

| Competing Pathway Knockout | Deletion of genes that divert precursors away from this compound synthesis. | Increased metabolic flux towards the desired product. |

Novel Approaches for Chemical Derivatization and Analog Discovery

The unique spiro-lactone core of this compound provides a versatile template for the synthesis of novel derivatives and analogs with potentially enhanced or new biological activities. nih.gov Chemical derivatization can be employed to explore the structure-activity relationship (SAR) of this compound and to develop compounds with improved pharmacological properties. acs.orgresearchgate.net

Key future research directions include:

Targeted chemical modifications: Performing chemical reactions at specific functional groups of the this compound molecule to create a library of derivatives.

Combinatorial biosynthesis: Combining genes from different biosynthetic pathways to produce novel, "unnatural" analogs of this compound.

Biocatalysis: Utilizing enzymes, such as cytochromes P450, to introduce specific modifications to the this compound scaffold in a regio- and stereoselective manner. researchgate.net

Computational modeling: Using in silico methods to predict the biological activities of designed analogs and to guide synthetic efforts.

Table 2: Potential Chemical Derivatization Approaches for this compound Analog Discovery

| Approach | Description | Potential Outcome |